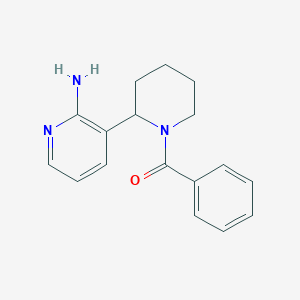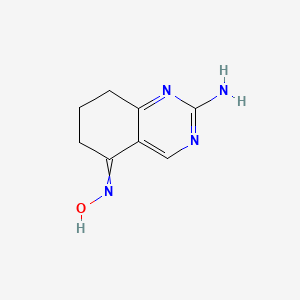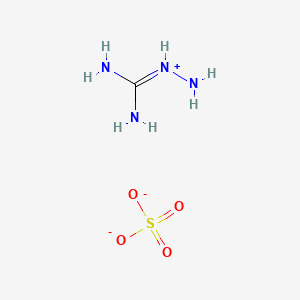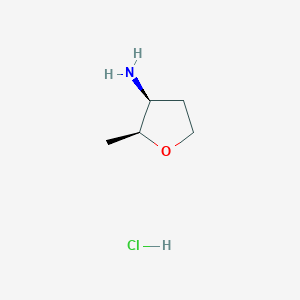![molecular formula C13H23N2O2- B11821657 N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)
N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The presence of the aminomethyl and tert-butylcarbamate groups further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate typically involves the aminomethylation of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-2,3-diol with aminomethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced reactors ensures high purity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclo[2.2.1]heptane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-substituted aminomethoxybicyclo[2.2.1]heptanols: These compounds share the bicyclo[2.2.1]heptane core but differ in the substituents attached to the nitrogen atom.
Bicyclo[2.1.1]hexanes: These compounds have a similar bicyclic structure but with a different ring size and substitution pattern.
Uniqueness
N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate is unique due to its specific combination of the aminomethyl and tert-butylcarbamate groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H23N2O2- |
|---|---|
Molecular Weight |
239.33 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)15(10(16)17)13-6-4-12(8-13,9-14)5-7-13/h4-9,14H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
YBAZNCRMDIICSC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(C(=O)[O-])C12CCC(C1)(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)



![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)




![N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine](/img/structure/B11821655.png)

![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)

